(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic compound with a unique structure This compound is part of the cyclopenta[a]phenanthrene family, characterized by its polycyclic structure and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, including cyclization and functional group modifications
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.
Chemical Reactions Analysis
Types of Reactions
(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups or conversion to ketones.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding polycyclic aromatic hydrocarbons and their behavior in various chemical environments.
Biology
In biology, this compound is investigated for its potential role in biological systems, including its interaction with enzymes and receptors. Its structural similarity to certain natural products makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its biological activity suggests it may have uses in drug development, particularly in targeting specific molecular pathways.
Industry
In industry, this compound is used in the synthesis of various materials and chemicals. Its unique structure and reactivity make it a valuable intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of (3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the cyclopenta[a]phenanthrene family, such as:
- (3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- (3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol acetate
Uniqueness
What sets this compound apart is its specific arrangement of hydroxyl groups and chiral centers, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H30O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15+,16+,17-,18-,19-/m0/s1 |
InChI Key |
NLOZVXGMIXPBOU-IGYHUTEBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@@H](CC4=CC[C@H]3[C@@H]1CC[C@]2(C)O)O |
Canonical SMILES |
CC12CCC3C4CCC(CC4=CCC3C1CCC2(C)O)O |
Origin of Product |
United States |
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